molecular formula C8H5Br2NO B12856244 2-Bromo-7-(bromomethyl)benzo[d]oxazole

2-Bromo-7-(bromomethyl)benzo[d]oxazole

Cat. No.: B12856244
M. Wt: 290.94 g/mol
InChI Key: AFBNNCNQKFVCHI-UHFFFAOYSA-N
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Description

2-Bromo-7-(bromomethyl)benzo[d]oxazole is a halogenated benzoxazole derivative characterized by bromine substitutions at positions 2 and 7 of the benzoxazole scaffold. For instance, 2-(bromomethyl)benzo[d]oxazole (compound 1) is synthesized via condensation of 2-aminophenol and bromoacetic acid in polyphosphoric acid, yielding a pale-yellow oil with a melting point of 119.2–120.4°C . The introduction of a bromine atom at position 7 likely involves additional bromination steps, leveraging electrophilic aromatic substitution or directed metalation strategies.

Bromine’s electron-withdrawing nature alters the electronic profile of the benzoxazole core, influencing its interactions in biological systems or optoelectronic applications.

Properties

Molecular Formula

C8H5Br2NO

Molecular Weight

290.94 g/mol

IUPAC Name

2-bromo-7-(bromomethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5Br2NO/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2

InChI Key

AFBNNCNQKFVCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Br)CBr

Origin of Product

United States

Preparation Methods

Bromination of 2-Methylbenzo[d]oxazole to 2-Bromomethylbenzo[d]oxazole

A key intermediate step involves brominating 2-methylbenzo[d]oxazole to introduce a bromomethyl group at the 2-position, which can be adapted for the 7-position bromomethylation with positional control.

Yield Reaction Conditions Experimental Details
70% Using N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) as radical initiator, in carbon tetrachloride (CCl4), reflux for 12 h 2-methylbenzo[d]oxazole (5 mmol) dissolved in CCl4 (16 mL), NBS (5 mmol) and AIBN (1.15 mmol) added, stirred under reflux. After cooling, filtration and chromatography yielded 2-bromomethylbenzo[d]oxazole as a yellow oil (471 mg, 45% yield).
17% NBS with dibenzoyl peroxide in CCl4, reflux overnight Larger scale reaction with 0.263 mol 2-methylbenzo[d]oxazole and equimolar NBS, refluxed at 100 °C overnight. After workup and chromatography, 17% yield of 2-bromomethylbenzo[d]oxazole obtained.

These methods highlight the use of radical bromination with NBS under reflux in non-polar solvents to selectively brominate the methyl group adjacent to the benzoxazole ring.

Direct Bromination at the 2-Position of Benzo[d]oxazole

Selective bromination at the 2-position of benzo[d]oxazole can be achieved using brominating agents under controlled conditions, often involving electrophilic aromatic substitution.

  • Literature reports suggest that bromination of benzo[d]oxazole derivatives can be performed using bromine or NBS in the presence of catalysts or radical initiators to achieve substitution at the 2-position.

Synthesis of 2-Bromo-7-(bromomethyl)benzo[d]oxazole

The synthesis of the target compound typically involves:

  • Formation of the benzo[d]oxazole core, often from 2-aminophenol and appropriate aldehydes or carboxylic acid derivatives under catalytic conditions.
  • Introduction of the bromine atom at the 2-position via electrophilic bromination.
  • Bromomethylation at the 7-position, which can be achieved by radical bromination of the methyl group attached to the benzoxazole ring or via substitution reactions on a methyl precursor.

While direct literature on 2-Bromo-7-(bromomethyl)benzo[d]oxazole is limited, analogous procedures for related compounds suggest the following approach:

Step Reagents and Conditions Notes
Formation of benzo[d]oxazole ring 2-Aminophenol + aldehyde or carboxylic acid derivatives, catalyzed by magnetic solid acid nanocatalysts or other heterogeneous catalysts, in water or solvent-free conditions, reflux or room temperature High yields (79–89%), environmentally friendly, catalyst reusable
Bromination at 2-position NBS or bromine with radical initiators (AIBN, benzoyl peroxide) in CCl4 or other solvents, reflux Radical bromination selective for methyl groups adjacent to heterocycle
Bromomethylation at 7-position Radical bromination of methyl substituent or substitution of hydroxymethyl precursor with bromine reagents Requires positional selectivity, often achieved by protecting groups or regioselective conditions

Experimental Data Summary

Compound Yield (%) Reaction Conditions Reference
2-Bromomethylbenzo[d]oxazole 45 NBS, AIBN, CCl4, reflux 12 h
2-Bromomethylbenzo[d]oxazole 17 NBS, benzoyl peroxide, CCl4, reflux overnight
Benzoxazole derivatives (general) 79–89 2-Aminophenol + aldehyde, magnetic solid acid catalyst, water, reflux 45 min

Research Findings and Notes

  • Radical bromination using NBS is a common and effective method for introducing bromomethyl groups on benzoxazole derivatives, but yields vary depending on initiators and reaction time.
  • The use of heterogeneous catalysts such as magnetic solid acid nanocatalysts enables efficient synthesis of benzoxazole rings under mild and green conditions, which can be adapted for substituted benzoxazoles.
  • Positional selectivity for bromination at the 7-position methyl group requires careful control of reaction conditions or precursor design, as direct bromination can lead to mixtures.
  • Alternative methods include the use of benzenesulfinic acid sodium salt and crown ethers for substitution reactions on bromomethylbenzoxazoles, expanding functionalization options.

Scientific Research Applications

Pharmacological Activities

2-Bromo-7-(bromomethyl)benzo[d]oxazole has shown potential in several pharmacological areas:

  • Antimicrobial Properties : It serves as a building block for synthesizing bioactive molecules with antimicrobial effects, which may include antibacterial and antifungal activities.
  • Anticancer Research : Studies indicate that derivatives of this compound may have anticancer properties, potentially acting on various cancer cell lines through different mechanisms.

Advanced Materials Development

The structural properties of 2-Bromo-7-(bromomethyl)benzo[d]oxazole make it suitable for developing advanced materials:

  • Polymers and Liquid Crystals : Its unique characteristics allow it to be incorporated into polymer matrices and liquid crystal systems, enhancing their properties for applications in electronics and optics.

Molecular Probes and Imaging

In chemical biology, 2-Bromo-7-(bromomethyl)benzo[d]oxazole is utilized for creating molecular probes and fluorescent dyes:

  • Biological Imaging : The compound can be modified to produce fluorescent derivatives that are useful in imaging techniques for studying cellular processes.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains, highlighting its potential as a lead compound in drug development.
Anticancer MechanismsInvestigated the inhibitory effects on PI3K pathways; modifications to the structure significantly impacted activity levels.
Material PropertiesShowed promise in enhancing the thermal stability and mechanical properties of polymer composites when used as an additive.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Key structural analogs include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
2-Bromo-7-(bromomethyl)benzo[d]oxazole Br (C2), BrCH2 (C7) ~290.93* High reactivity for further coupling N/A
7-Bromo-2-methylbenzo[d]oxazole Br (C7), CH3 (C2) 212.04 Intermediate for optoelectronic materials
5-Methylbenzo[d]oxazole derivatives CH3 (C5) ~133.15 Anti-proliferative activity (IC50: 10.50–74.30 μM)
5-Chlorobenzo[d]oxazole derivatives Cl (C5) ~153.57 Reduced anti-proliferative activity (IC50: 26.31–102.10 μM)
2-(Bromomethyl)benzo[d]oxazole BrCH2 (C2) 211.0 Synthetic intermediate (MP: 119.2–120.4°C)

*Calculated based on molecular formula C8H5Br2NO.

  • Substituent Position : The target compound’s bromine at C2 and bromomethyl at C7 contrast with 7-bromo-2-methylbenzo[d]oxazole (C7-Br, C2-CH3). Bromine’s electronegativity at C2 may reduce electron density at the oxazole ring compared to methyl, affecting nucleophilic substitution or coordination chemistry .
  • Bioactivity Trends : Evidence indicates that substituents at C5 (e.g., methyl or chlorine) significantly influence anti-proliferative activity. Methyl groups enhance potency (IC50: ~10 μM), while chlorine reduces it (IC50: ~26–102 μM) . The target’s C7-bromomethyl group may sterically hinder interactions in biological systems compared to smaller substituents.

Physicochemical Properties

  • Melting Points : Brominated derivatives generally exhibit higher melting points than methyl-substituted analogs due to increased molecular weight and intermolecular forces. For example, 2-(bromomethyl)benzo[d]oxazole melts at 119.2–120.4°C , whereas methyl-substituted derivatives (e.g., 7-bromo-2-methylbenzo[d]oxazole) are reported as oils or low-melting solids .
  • Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to polar substituents like amides or hydroxyl groups, impacting formulation in medicinal chemistry.

Heterocyclic Variants: Benzoxazole vs. Benzothiazole and Benzoxadiazole

Benzothiazole Derivatives

  • Example : 2-Bromo-7-fluoro-4-methylbenzothiazole (CAS: 1019108-45-2) replaces the oxazole oxygen with sulfur, enhancing resonance stabilization and altering electronic properties. Sulfur’s larger atomic size and polarizability may improve binding to metal ions or biological targets .
  • Applications : Benzothiazoles are widely used in optoelectronics and antimicrobial agents, but their toxicity profiles differ from benzoxazoles due to sulfur’s redox activity .

Benzoxadiazole Derivatives

  • Example: 7-Chloro-[4-amino acetic acid ethyl ester]-[2,1,3]-benzoxadiazole incorporates an additional nitrogen atom, increasing ring strain and electron deficiency. This structural modification enhances fluorescence properties but reduces thermal stability compared to benzoxazoles .

Q & A

Q. How do electronic properties of 2-bromo-7-(bromomethyl)benzo[d]oxazole compare to structurally similar heterocycles?

  • Analysis : Substituent effects are quantified via Hammett σ constants. Bromine’s −I effect lowers electron density at the oxazole ring vs. methyl or methoxy analogs, altering reactivity in electrophilic substitutions . UV-Vis spectra (e.g., λmax ~275 nm) and cyclic voltammetry (redox peaks at −1.2 V vs. Ag/AgCl) provide empirical validation .

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